乙酰-d-丙氨酸-d-乳酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ac-d-ala-d-lactic acid is not directly mentioned in the provided papers. However, the papers discuss related compounds and processes that can be associated with lactic acid derivatives and their synthesis. Lactic acid (LA) is a key molecule in the context of these studies, being a renewable resource for the production of various chemicals and polymers . The papers also touch upon the importance of d-alanine in the context of bacterial cell wall synthesis and stability .

Synthesis Analysis

The synthesis of compounds from lactic acid is a recurring theme in the provided papers. For instance, the production of acrylonitrile (ACN) from lactic acid is described as a two-step process involving the formation of lactamide followed by dehydration with acetic anhydride . Another study focuses on the gas-phase dehydration of lactic acid to acrylic acid using alkali-ion exchanged β zeolite, with potassium-exchanged zeolite showing the best performance . Additionally, a continuous liquid-phase process for the synthesis of acrylic acid from lactide using an ionic liquid and acid catalyst precursor is presented, achieving industrially relevant yields .

Molecular Structure Analysis

The molecular structure and stability of proteins upon substitution of alanine with lactic acid (Lac) are analyzed using computational methods in one of the papers . This study provides insights into the effects of such substitutions on the backbone interactions within proteins, which could be relevant when considering the molecular structure of Ac-d-ala-d-lactic acid derivatives.

Chemical Reactions Analysis

The chemical reactions discussed in the papers primarily involve the conversion of lactic acid to other valuable chemicals. The dehydration reactions to produce acrylonitrile and acrylic acid are examples of such transformations . The role of catalysts, such as zeolites and ionic liquids, is crucial in these reactions, affecting the selectivity and yield of the desired products .

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ac-d-ala-d-lactic acid are not directly discussed, the papers do provide information on the properties of related compounds. For example, the autolysis of Lactococcus lactis is influenced by the presence of d-alanine in the peptidoglycan and lipoteichoic acids, which affects the physical integrity of the bacterial cell wall . The production of D-lactic acid from genetically engineered Saccharomyces cerevisiae also highlights the importance of the physical and chemical environment for the fermentation process .

Relevant Case Studies

The papers provide several case studies relevant to the synthesis and application of lactic acid derivatives. The sustainable production of acrylonitrile and acrylic acid from lactic acid demonstrates the potential of renewable resources in the chemical industry . The study on the autolysis of Lactococcus lactis due to d-alanine depletion provides a biological perspective on the importance of lactic acid derivatives in cell wall stability . The genetic engineering of Saccharomyces cerevisiae for D-lactic acid production showcases the application of biotechnology in producing specific isomers of lactic acid for industrial use .

科学研究应用

生物技术生产和应用

乳酸作为多种化学品的前体以及从生物质中衍生出来的作用突出了其生物技术重要性。它可作为通过化学和生物技术途径生产丙酮酸、丙烯酸、1,2-丙二醇和乳酸酯的起始原料。这种多功能性强调了乳酸在绿色化学中的潜力,为传统化学工艺提供了可持续的替代方案 (Gao、Ma 和 Xu,2011)。

食品和发酵工业

在食品工业中,乳酸菌 (LAB) 在发酵谷物和伪谷物方面发挥着至关重要的作用,提高了它们的营养价值、口味和安全性。这种古老的生物技术在生产益生菌酸面团、强化意大利面和谷物饮料中找到了现代应用,展示了 LAB 在食品生物加工中的多功能性 (Petrova 和 Petrov,2020)。

医药和医疗应用

在制药领域,基于乳酸的聚合物,如聚乳酸 (PLA),被广泛用于药物输送系统。PLA 微粒已成为缓释药物的重要载体,提高了药物的生物利用度和效率。PLA 技术的进步对于增强药物输送和靶向至关重要,突出了其在医疗应用中的重要性 (Vlachopoulos 等,2022)。

聚合物和材料科学

PLA 还可用于为工业用途创造可生物降解和可再生的聚合物,替代基于石化产品的塑料。开发具有改进的机械和物理性能的 PLA 复合材料使其能够用于从包装到技术物品的各种应用中。这强调了乳酸衍生物在开发可持续材料和促进环境可持续性方面的重要性 (Murariu 和 Dubois,2016)。

未来方向

Future research into D-lactic acid, which is problematic for humans and can have fatal consequences if intake is excessive, is warranted . In animal studies, selective NHE1 inhibitors have been shown to improve cardiovascular function, ameliorate lactic acidosis, and reduce mortality, supporting future research into their possible use in humans .

属性

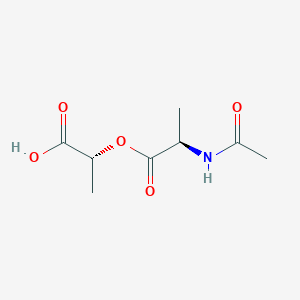

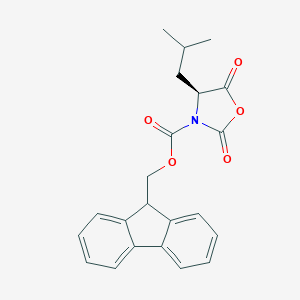

IUPAC Name |

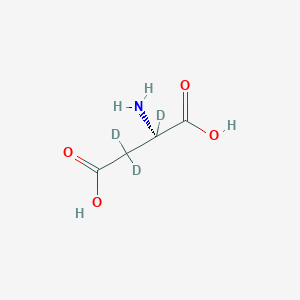

(2R)-2-[(2R)-2-acetamidopropanoyl]oxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO5/c1-4(9-6(3)10)8(13)14-5(2)7(11)12/h4-5H,1-3H3,(H,9,10)(H,11,12)/t4-,5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQRMBHOTDMNOQ-RFZPGFLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O[C@H](C)C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-d-ala-d-lactic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)